molecular formula C18H13N3O2S B2823052 5-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-3-carboxamide CAS No. 941909-32-6

5-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2823052
CAS No.: 941909-32-6
M. Wt: 335.38
InChI Key: NLMGGQDPGYMOFM-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N3O2S and its molecular weight is 335.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory targets .

Mode of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways related to their biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties could impact the bioavailability of the compound

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, which would result in various molecular and cellular effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of thiazole derivatives in different solvents could impact their action and efficacy . Additionally, the introduction of certain groups into the molecular structures of thiazole derivatives has been found to enhance their activities

Properties

IUPAC Name

5-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-8-15(21-23-11)17(22)20-18-19-16(10-24-18)14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMGGQDPGYMOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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